Triisopropylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

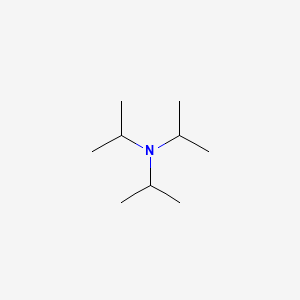

Structure

3D Structure

特性

IUPAC Name |

N,N-di(propan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBCYCFRFCNLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042493 | |

| Record name | Triisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-21-3 | |

| Record name | Triisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67CF9Z56L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triisopropylamine: Core Physical and Chemical Properties for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylamine (TIPA) is a sterically hindered tertiary amine that has carved out a significant niche in modern organic synthesis and pharmaceutical development. Its bulky isopropyl groups render it a potent, non-nucleophilic base, a characteristic that is highly sought after in reactions where nucleophilic addition or substitution would be a detrimental side reaction. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its role in key chemical transformations.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. Its significant steric bulk, arising from the three isopropyl groups attached to the central nitrogen atom, is the primary determinant of its chemical reactivity and physical properties.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁N | [1] |

| Molecular Weight | 143.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Amine-like | [2] |

| Boiling Point | 156-158 °C | |

| Melting Point | -45 °C | |

| Density | 0.768 g/cm³ at 20 °C | |

| pKa of Conjugate Acid | ~11.06 |

Solubility Profile

The solubility of this compound is a critical consideration for its use as a reagent and solvent in various reaction media.

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble | [2] |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Benzene | Soluble | |

| Acetone | Soluble | |

| Other Organic Solvents | Generally soluble | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the basicity of the nitrogen lone pair and the steric hindrance imparted by the three isopropyl groups.

Non-Nucleophilic Basicity: The primary chemical utility of this compound stems from its role as a strong, non-nucleophilic base. The steric bulk around the nitrogen atom prevents it from readily participating in nucleophilic attack on electrophilic centers, such as carbonyl carbons or alkyl halides. However, the lone pair on the nitrogen remains accessible enough to abstract protons, making it an excellent choice for deprotonation reactions where competing nucleophilic reactions are a concern. It is particularly effective in generating enolates from ketones and esters, facilitating aldol reactions, Claisen condensations, and alkylations.

Applications in Organic Synthesis:

-

Enolate Formation: this compound is widely used to deprotonate ketones, esters, and other carbonyl compounds to form enolates, which are key intermediates in a vast array of carbon-carbon bond-forming reactions.

-

Elimination Reactions: It can be employed as a base to promote elimination reactions, such as the formation of alkenes from alkyl halides.

-

Swern Oxidation: In the Swern oxidation, a sterically hindered base is required to deprotonate the intermediate alkoxysulfonium salt to yield the corresponding aldehyde or ketone. While triethylamine is commonly used, a bulkier base like diisopropylethylamine or this compound can be advantageous in minimizing side reactions.

-

Triflate Formation: this compound can be used as an acid scavenger in the formation of triflates from alcohols and triflic anhydride.

Experimental Protocols

Detailed Methodology: Triflation of a Ketone using this compound

This protocol describes a general procedure for the formation of a vinyl triflate from a ketone, a key transformation for subsequent cross-coupling reactions.

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.5 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, septa)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the ketone and dissolve it in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound to the stirred solution via syringe.

-

After stirring for 10-15 minutes at -78 °C, add trifluoromethanesulfonic anhydride dropwise via syringe over a period of 5-10 minutes. The reaction mixture may become cloudy.

-

Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude vinyl triflate can be purified by flash column chromatography on silica gel.

Visualization of Chemical Processes

Experimental Workflow: Base-Mediated Deprotonation for Enolate Formation

The following diagram illustrates a typical experimental workflow for the deprotonation of a ketone using a sterically hindered base like this compound to form a lithium enolate, a common precursor for alkylation reactions.

References

triisopropylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for triisopropylamine, a sterically hindered tertiary amine utilized in organic synthesis as a non-nucleophilic base and polymer stabilizer.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for reaction stoichiometry, analytical characterization, and safety assessments.

| Parameter | Value | Source(s) |

| CAS Number | 3424-21-3 | [2][3][4][5] |

| Molecular Weight | 143.27 g/mol | [3] |

| 143.274 g/mol | [5] | |

| 143.28 g/mol | [4] | |

| Molecular Formula | C₉H₂₁N | [2][3][4] |

Chemical Identification

The relationship between the common name, CAS number, and molecular formula is a foundational concept in chemical data representation. The following diagram illustrates this logical connection.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 3424-21-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H21N | CID 61924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 5. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Triisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylamine ((i-Pr)₃N) is a sterically hindered tertiary amine utilized in organic synthesis as a non-nucleophilic base and as a polymer stabilizer.[1][2] Its bulky isopropyl groups render it less reactive towards nucleophiles and electrophiles compared to less hindered amines.[2] However, this steric hindrance also presents significant challenges in its synthesis, making it a relatively costly reagent.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, quantitative data, and process workflows. The methodologies discussed are primarily centered around the alkylation of diisopropylamine and the reductive amination of acetone with diisopropylamine, as these are the most plausible and documented pathways. Direct synthesis from ammonia and isopropanol is also considered, although it is less established for producing the tertiary amine.

Introduction

This compound is a colorless liquid with a characteristic ammonia-like odor.[1] Its significant steric bulk makes it a valuable tool in organic chemistry where a strong, non-nucleophilic base is required to prevent unwanted side reactions.[1] Despite its utility, the synthesis of this compound is notably difficult, a fact that has been commented on in the chemical literature.[1] This guide aims to consolidate the available information on its preparation to assist researchers in its synthesis and application.

Synthetic Pathways

The synthesis of this compound can be approached through several key chemical transformations. The most common precursors are diisopropylamine, acetone, and isopropanol. The primary methods explored in this guide are:

-

Alkylation of Diisopropylamine: The reaction of diisopropylamine with an isopropylating agent.

-

Reductive Amination: The reaction of diisopropylamine with acetone in the presence of a reducing agent.

-

Direct Amination of Isopropanol: The catalytic reaction of isopropanol with ammonia under conditions favoring tertiary amine formation.

Each of these routes presents its own set of advantages and challenges, which will be discussed in the following sections.

Alkylation of Diisopropylamine

The direct alkylation of a secondary amine is a fundamental method for the synthesis of tertiary amines. In the case of this compound, this involves the reaction of diisopropylamine with an isopropyl halide, such as 2-bromopropane or 2-chloropropane. Due to the steric hindrance of both the secondary amine and the incoming alkyl group, this reaction can be sluggish and may require elevated temperatures and pressures.

Experimental Protocol

Reaction Scheme: (CH₃)₂CH-NH-CH(CH₃)₂ + CH₃-CHCl-CH₃ → (CH₃)₂CH-N(CH(CH₃)₂)₂ + HCl

Procedure:

-

To a high-pressure autoclave equipped with a stirrer and temperature control, add diisopropylamine and 2-chloropropane. A molar excess of diisopropylamine is typically used to act as both a reactant and a scavenger for the hydrogen chloride byproduct.[3]

-

Seal the autoclave and purge with an inert gas, such as nitrogen.

-

Heat the reaction mixture to a temperature in the range of 100-200°C. The internal pressure will increase due to the vapor pressure of the reactants and the formation of HCl.[3]

-

Maintain the reaction at temperature for a period of 4-10 hours, monitoring the pressure for stabilization, which indicates the completion of the reaction.[3]

-

After cooling the reactor to room temperature, vent the excess pressure.

-

Transfer the reaction mixture to a separation funnel and add an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the diisopropylamine hydrochloride and to bring the pH to 11.5-13.5.[3]

-

Separate the organic layer, and wash it with water to remove any remaining inorganic salts.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purify the crude this compound by fractional distillation.

Quantitative Data

Specific yield and optimal conditions for the synthesis of this compound via this method are not well-documented. However, based on analogous reactions, the following table provides estimated parameters.

| Parameter | Value | Reference |

| Reactant Ratio (Diisopropylamine:Isopropyl Halide) | 2:1 to 5:1 (molar ratio) | [3] |

| Reaction Temperature | 100 - 200 °C | [3] |

| Reaction Pressure | 0.2 - 1.1 MPa | [3] |

| Reaction Time | 4 - 10 hours | [3] |

| Expected Yield | Moderate to Good | - |

Logical Workflow for Alkylation of Diisopropylamine

Caption: Workflow for the synthesis of this compound via alkylation.

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds and other amines.[4] The synthesis of this compound via this route involves the reaction of diisopropylamine with acetone to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine. This method can often be performed under milder conditions than direct alkylation.

Experimental Protocol

A general procedure for the reductive amination of a ketone with a secondary amine to form a sterically hindered tertiary amine is as follows.[5]

Reaction Scheme: (CH₃)₂CH-NH-CH(CH₃)₂ + (CH₃)₂C=O + [Reducing Agent] → (CH₃)₂CH-N(CH(CH₃)₂)₂ + H₂O

Procedure:

-

In a round-bottom flask, dissolve diisopropylamine and acetone in a suitable aprotic solvent, such as dichloromethane or dichloroethane.

-

Add a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or a system of trichlorosilane with a base like tetramethylethylenediamine (TMEDA).[5][6]

-

Stir the reaction mixture at room temperature for an extended period, typically 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate or a similar base to neutralize the reaction mixture and decompose any remaining reducing agent.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or fractional distillation.

Quantitative Data

The yield of reductive amination for the synthesis of sterically hindered amines is highly dependent on the specific substrates and reaction conditions.

| Parameter | Value | Reference |

| Reactant Ratio (Diisopropylamine:Acetone) | 1:1 to 1:1.5 (molar ratio) | - |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, or HSiCl₃/TMEDA | [5][6] |

| Solvent | Dichloromethane, Dichloroethane | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 24 - 48 hours | [5] |

| Expected Yield | Moderate | [5] |

Signaling Pathway for Reductive Amination

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

Direct Amination of Isopropanol with Ammonia

The industrial synthesis of lower alkylamines often involves the reaction of the corresponding alcohol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures.[7] While this method is highly effective for producing primary and secondary amines, achieving high selectivity for the tertiary amine, especially a sterically hindered one like this compound, is challenging. The reaction proceeds through a series of sequential alkylations of ammonia.

Conceptual Experimental Protocol

A specific, optimized protocol for the synthesis of this compound via this route is not well-established. However, the general conditions for the amination of alcohols can be described.

Reaction Scheme: 3 (CH₃)₂CH-OH + NH₃ --(Catalyst, Δ, P)--> (CH₃)₂CH-N(CH(CH₃)₂)₂ + 3 H₂O

Procedure:

-

A fixed-bed reactor is charged with a suitable heterogeneous catalyst, typically a mixed metal oxide or a supported metal catalyst (e.g., Ni, Co).[7]

-

A gaseous mixture of isopropanol, ammonia, and hydrogen (to maintain catalyst activity) is passed through the heated reactor.

-

The reaction is carried out at high temperatures (150-350°C) and pressures (1.0-8.0 MPa).[7]

-

The product stream exiting the reactor is a mixture of unreacted starting materials, water, isopropylamine, diisopropylamine, and this compound.

-

The product mixture is cooled and condensed.

-

The different amines are separated by a series of fractional distillations.[8]

Quantitative Data

The conditions below are typical for the synthesis of diisopropylamine from isopropylamine and may be indicative of the conditions required for further alkylation to this compound.

| Parameter | Value | Reference |

| Catalyst | Solid acid catalyst (e.g., Hβ zeolite) or metal catalyst | - |

| Reaction Temperature | 150 - 350 °C | - |

| Reaction Pressure | 1.0 - 8.0 MPa | - |

| Feed Composition | Isopropanol, Ammonia, Hydrogen | [7] |

| Expected Yield of this compound | Low (as part of a mixture) | - |

Experimental Workflow for Direct Amination of Isopropanol

Caption: Workflow for the synthesis of this compound via direct amination.

Purification and Characterization

Regardless of the synthetic route, the final product, this compound, must be purified. Fractional distillation is the most common method for purifying liquid amines.[8] The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized this compound.

Conclusion

The synthesis of this compound is a challenging endeavor primarily due to the steric hindrance imposed by the three isopropyl groups. This guide has outlined the most viable synthetic strategies, drawing upon established methodologies for the synthesis of analogous sterically hindered amines. The alkylation of diisopropylamine and the reductive amination of acetone with diisopropylamine represent the most promising laboratory-scale approaches. The direct amination of isopropanol is more suited to industrial-scale production but is likely to produce a mixture of amines requiring extensive purification. The provided experimental protocols and workflows offer a solid foundation for researchers and drug development professionals seeking to prepare this valuable chemical reagent. Further optimization of reaction conditions will be necessary to achieve high yields and purity for any specific application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 3. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. CN106349085A - Separation and purification method of crude isopropyl amine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

triisopropylamine solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Triisopropylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document consolidates qualitative solubility information and presents detailed experimental protocols for its determination. The guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection for synthesis, formulation, and purification processes involving this compound.

Introduction

This compound (TIPA), a tertiary amine with the chemical formula C₉H₂₁N, is characterized by its three bulky isopropyl groups attached to a central nitrogen atom.[1] This sterically hindered amine is primarily utilized as a non-nucleophilic base and a catalyst in various organic syntheses.[2] Its physical state is a colorless liquid with a characteristic amine odor.[3] An understanding of its solubility in organic solvents is critical for its effective application in diverse fields, including pharmaceuticals and performance chemicals, where it may act as a solvent, intermediate, or excipient to modify solubility and enhance stability.[2][4]

Solubility of this compound

Qualitative Solubility Overview

This compound is generally described as being soluble in most organic solvents.[3][5] This is attributed to its nonpolar alkyl groups, which facilitate interaction with a wide array of organic media. Conversely, it exhibits limited solubility in water due to the hydrophobic nature of its isopropyl groups.[3][5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL, mole fraction) for this compound in common organic solvents. This is likely because its applications often presume high miscibility, and precise solubility limits are not typically required for its primary functions as a base or catalyst.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information. For precise quantitative determination, the experimental protocols outlined in Section 3 are recommended.

| Solvent Class | Solvent | Qualitative Solubility | Temperature (°C) | Pressure (atm) |

| Alcohols | Methanol | Soluble | Not Specified | Not Specified |

| Ethanol | Soluble | Not Specified | Not Specified | |

| Isopropanol | Soluble | Not Specified | Not Specified | |

| Ketones | Acetone | Soluble | Not Specified | Not Specified |

| Esters | Ethyl Acetate | Soluble | Not Specified | Not Specified |

| Ethers | Diethyl Ether | Soluble | Not Specified | Not Specified |

| Halogenated | Dichloromethane | Soluble | Not Specified | Not Specified |

| Chloroform | Soluble | Not Specified | Not Specified | |

| Aromatics | Toluene | Soluble | Not Specified | Not Specified |

| Alkanes | Hexane | Soluble | Not Specified | Not Specified |

| Aqueous | Water | Limited Solubility | Not Specified | Not Specified |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, several established laboratory methods can be employed. The isothermal shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in a solvent.[6]

Isothermal Shake-Flask Method Followed by Gravimetric Analysis

This method involves creating a saturated solution of this compound in the desired solvent at a constant temperature and then determining the concentration of the solute in a known amount of the solution by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved this compound is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the pipette tip should be fitted with a filter or the solution can be passed through a syringe filter compatible with the solvent.

-

-

Gravimetric Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Record the total weight of the dish/vial and the solution.

-

Gently evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

-

Once the solvent is removed, place the dish/vial in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish/vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.[7][8]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound (the residue).

-

Calculate the mass of the solvent from the total mass of the solution and the mass of the residue.

-

Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent.

-

Alternative Analytical Techniques

For more rapid or sensitive measurements, the concentration of this compound in the saturated solution can be determined using instrumental methods:

-

Gas Chromatography (GC): A known volume of the filtered saturated solution is injected into a gas chromatograph. The concentration is determined by comparing the peak area of this compound to a calibration curve prepared from standards of known concentrations.[9]

-

High-Performance Liquid Chromatography (HPLC): Similar to GC, a sample of the saturated solution is analyzed by HPLC. This method is particularly useful if this compound is derivatized to improve its detection.[2][10][11]

-

Spectrophotometry: If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, its concentration in the saturated solution can be determined by measuring the absorbance and comparing it to a calibration curve.[12][13]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal shake-flask method with subsequent analysis.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (3424-21-3) for sale [vulcanchem.com]

- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 5. CAS 3424-21-3: this compound | CymitQuimica [cymitquimica.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. bre.com [bre.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. DSpace [helda.helsinki.fi]

- 12. scirp.org [scirp.org]

- 13. m.youtube.com [m.youtube.com]

The Basicity of Triisopropylamine: A Technical Guide to pKa in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa and basicity of triisopropylamine, a sterically hindered tertiary amine of significant interest in organic synthesis and pharmaceutical development. This document details the factors influencing its basicity in different solvent environments, presents available pKa data, and offers detailed experimental protocols for its determination.

Understanding the Basicity of this compound

This compound [(CH(CH₃)₂)₃N] is a non-nucleophilic base valued for its ability to scavenge protons without participating in side reactions. Its basicity is a critical parameter for reaction optimization and is profoundly influenced by the surrounding solvent. The lone pair of electrons on the nitrogen atom is responsible for its basic character, but the three bulky isopropyl groups create significant steric hindrance, which modulates its reactivity and interaction with solvents.

The equilibrium of interest is the protonation of the amine (B) by an acid (HA) to form its conjugate acid (BH⁺) and the conjugate base of the acid (A⁻):

B + HA ⇌ BH⁺ + A⁻

The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid (BH⁺). A higher pKa indicates a stronger base.

Solvent Effects on Basicity

The nature of the solvent plays a crucial role in determining the effective basicity of this compound. The key solvent properties to consider are:

-

Proticity: Protic solvents, such as water and alcohols, can form hydrogen bonds. These solvents can stabilize both the neutral amine and its protonated form. However, the stabilization of the ammonium cation (BH⁺) through hydrogen bonding is generally a more significant factor, which tends to increase the basicity in protic solvents compared to the gas phase. In contrast, aprotic solvents (e.g., acetone, ether) do not have this hydrogen-bonding capability.

-

Polarity and Dielectric Constant: Polar solvents with a high dielectric constant can effectively solvate and stabilize the charged species (BH⁺ and A⁻), thereby shifting the equilibrium towards the protonated form and increasing the apparent basicity. In non-polar or aprotic solvents, ion solvation is less efficient, leading to lower stability of the ammonium ion.

-

Steric Hindrance: The bulky isopropyl groups of this compound hinder the approach of solvent molecules to the nitrogen atom and, more importantly, to the protonated ammonium center. This steric hindrance can reduce the extent of solvation of the conjugate acid, which can decrease its stability and, consequently, lower the basicity of the amine, particularly in protic solvents where hydrogen bonding is important.[1][2]

In the gas phase, where solvation effects are absent, the basicity of amines is primarily governed by the electron-donating inductive effect of the alkyl groups. Therefore, in the gas phase, tertiary amines like this compound are generally more basic than secondary and primary amines.[3] However, in solution, the interplay between inductive effects, solvation, and steric hindrance determines the observed basicity. For sterically hindered amines like this compound, the reduced solvation of the bulky conjugate acid can be a dominant factor, potentially leading to a lower-than-expected basicity in certain solvents.[1][2]

Quantitative Data: pKa of this compound

Experimental pKa values for this compound in a range of solvents are not widely reported in the literature. However, a predicted pKa value is available and provides a useful starting point for understanding its basicity.

| Compound | pKa (Predicted) | Solvent | Reference |

| This compound | 11.06 ± 0.50 | N/A | [4] |

It is important to note that this is a computationally predicted value and experimental verification is recommended for critical applications. The actual pKa in a specific solvent will be influenced by the factors discussed above. For instance, in a polar protic solvent like water, the pKa might be different from that in a polar aprotic solvent like DMSO or acetonitrile.

Experimental Protocols for pKa Determination

Accurate determination of the pKa of this compound in a specific solvent requires rigorous experimental procedures. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of amines.[5] The procedure involves the gradual addition of a standardized titrant (an acid) to a solution of the amine and monitoring the change in pH using a calibrated electrode.

Materials and Equipment:

-

Potentiometer or pH meter with a suitable electrode (e.g., glass electrode)

-

Calibrated automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and pipettes

-

Nitrogen gas source for inert atmosphere (optional but recommended)

-

This compound

-

High-purity solvent of choice (e.g., acetonitrile, DMSO, methanol)

-

Standardized solution of a strong acid (e.g., perchloric acid or hydrochloric acid in the chosen solvent)

-

Standard buffer solutions for pH meter calibration in the chosen solvent system (if available) or a two-point calibration in aqueous buffers followed by solvent correction.

Detailed Protocol:

-

Electrode Calibration: Calibrate the pH electrode according to the manufacturer's instructions using appropriate standard buffers. For non-aqueous titrations, it is crucial to allow the electrode to equilibrate in the solvent being used.

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.01 M).

-

Pipette a known volume of the this compound solution into a titration vessel.

-

Add a sufficient volume of the solvent to ensure the electrode is properly immersed.

-

If working with a solvent that absorbs atmospheric CO₂, it is advisable to purge the solution with nitrogen gas before and during the titration.

-

-

Titration Procedure:

-

Place the titration vessel on the magnetic stirrer and begin gentle stirring.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Add the standardized acid titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to obtain the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found from the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

Alternatively, the pKa can be determined by fitting the titration data to the Henderson-Hasselbalch equation.

-

-

Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results.

Spectrophotometric Determination

Spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have distinct UV-Vis absorption spectra. For aliphatic amines like this compound, which do not have a strong chromophore, this method can be challenging unless a suitable indicator is used or derivatization is performed. However, the general principles are outlined below.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated pH meter and electrode

-

Volumetric flasks and pipettes

-

This compound

-

High-purity solvent of choice (transparent in the desired UV range)

-

A series of buffer solutions of known pH in the chosen solvent, spanning the expected pKa range.

-

Concentrated acid and base solutions to prepare buffers.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of buffer solutions with accurately known pH values, covering a range of at least 2 pH units above and below the estimated pKa of this compound.

-

-

Spectral Measurements:

-

Determine the absorption spectra of the fully protonated form of the amine by dissolving it in a strongly acidic solution (pH << pKa).

-

Determine the absorption spectra of the neutral (deprotonated) form by dissolving it in a strongly basic solution (pH >> pKa).

-

Identify the wavelengths of maximum absorbance for both the protonated (λ_BH⁺) and neutral (λ_B) forms.

-

Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

-

Measure the absorbance of each buffered solution at the identified wavelengths (λ_BH⁺ and λ_B).

-

-

Data Analysis:

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)] where:

-

A is the absorbance of the solution at a given pH.

-

A_B is the absorbance of the neutral form.

-

A_BH⁺ is the absorbance of the protonated form.

-

-

Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, plotting log[(A - A_B) / (A_BH⁺ - A)] against pH should yield a straight line with a slope of 1, and the x-intercept will be the pKa.[6]

-

Logical Relationships in Basicity Determination

The interplay of various factors affecting the basicity of this compound in solution can be visualized as follows:

Caption: Factors influencing the basicity of this compound.

This guide provides a foundational understanding of the pKa and basicity of this compound, emphasizing the critical role of the solvent. For precise applications, experimental determination of the pKa in the specific solvent system of interest is highly recommended, following the detailed protocols provided.

References

- 1. askfilo.com [askfilo.com]

- 2. google.com [google.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. This compound (3424-21-3) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Triisopropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for triisopropylamine. The information detailed herein is essential for the structural elucidation, purity assessment, and quality control of this sterically hindered amine, which finds applications in organic synthesis and materials science. This document presents tabulated spectral data, detailed experimental protocols, and a visual representation of the molecular structure's NMR correlations.

Introduction to the NMR Spectroscopy of this compound

This compound [(CH(CH₃)₂)₃N] is a symmetrical tertiary amine characterized by the presence of three bulky isopropyl groups attached to a central nitrogen atom. Its unique structure gives rise to a simple yet informative NMR spectrum. Due to the molecule's symmetry, all three isopropyl groups are chemically equivalent. This results in a reduced number of signals in both the ¹H and ¹³C NMR spectra, simplifying spectral interpretation.

The ¹H NMR spectrum is characterized by two distinct signals: a septet corresponding to the methine (CH) proton and a doublet for the methyl (CH₃) protons. This classic isopropyl splitting pattern arises from the spin-spin coupling between the methine proton and the six equivalent methyl protons.

The proton-decoupled ¹³C NMR spectrum is even simpler, displaying only two signals corresponding to the methine and methyl carbons. This guide will provide the precise chemical shifts (δ) and coupling constants (J) for these signals, which are critical for the unambiguous identification of this compound.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH(CH₃)₂ | 3.08 | Septet | 6.6 | 3H |

| -CH(CH ₃)₂ | 1.05 | Doublet | 6.6 | 18H |

Table 2: ¹³C NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| -C H(CH₃)₂ | 48.9 |

| -CH(C H₃)₂ | 21.0 |

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra for this compound requires careful sample preparation and instrument setup. The following is a detailed protocol for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is free from water and other proton-containing impurities.

-

Concentration:

-

For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small drop of TMS to the NMR tube.

-

Sample Handling: Prepare the sample in a clean, dry 5 mm NMR tube. Cap the tube securely to prevent solvent evaporation.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 12-16 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR (with proton decoupling):

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 200-240 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra. For the ¹H spectrum, measure the coupling constants (J) from the multiplet splitting.

Visualization of NMR Data Relationships

The following diagram illustrates the structural relationship and the corresponding NMR signals for this compound.

Caption: Correlation of this compound's structure with its NMR signals.

Navigating the Chemistry of Triisopropylamine: A Technical Guide to Safe Handling, Storage, and Disposal

For Immediate Release

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for triisopropylamine (CAS 3424-21-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and chemical databases to ensure the safe and effective use of this versatile organic compound.

This compound is a sterically hindered, non-nucleophilic base commonly employed in organic synthesis.[1][2] Its unique properties, however, necessitate stringent safety measures to mitigate risks associated with its handling and storage. This guide outlines the potential hazards, recommended personal protective equipment (PPE), and emergency procedures to foster a safe laboratory environment.

Physicochemical and Hazard Properties of this compound

A thorough understanding of the physical, chemical, and hazardous properties of this compound is fundamental to its safe use. The following table summarizes key quantitative data for easy reference.

| Property | Value |

| Molecular Formula | C₉H₂₁N |

| Molecular Weight | 143.27 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[4] |

| Odor | Strong, ammonia-like[2][5] |

| Boiling Point | 131.8 °C (269.2 °F; 404.9 K)[6] |

| Density | 0.752 g/cm³[6] |

| Flash Point | 160 °C (320 °F)[7] |

| Autoignition Temperature | 275 °C (527 °F)[7] |

| Lower Explosion Limit | 0.8%[7] |

| Upper Explosion Limit | 5.8%[7] |

| pKa | 11.06 ± 0.50 (Predicted)[8] |

This compound is classified as a highly flammable liquid and vapor.[2][9][10] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][9][10]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][11]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in areas where this compound is handled.[9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[11][12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron to prevent skin contact.[11][12]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12]

The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][12] The container should be kept tightly closed to prevent the ingress of moisture and air.[9]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, and acid halides.[4][7] Contact with these substances can lead to vigorous reactions.

Toxicology and First Aid

This compound poses several health hazards upon exposure. Understanding these risks and the appropriate first aid measures is essential.

Routes of Exposure and Health Effects

The following diagram illustrates the primary target organs and the associated health effects of this compound exposure.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[9]

Experimental Protocols: Chemical Compatibility

While specific, detailed experimental protocols for the chemical compatibility of this compound are not available in the public domain, a general methodology for assessing the compatibility of a chemical with other materials can be outlined. Such studies are crucial before introducing a new chemical into a process or when considering new materials for storage or handling equipment.

A general protocol for chemical compatibility testing involves:

-

Material Selection: Identify the materials (e.g., polymers, metals) that will come into contact with this compound.

-

Exposure: Expose coupons of the selected materials to this compound under controlled conditions (e.g., temperature, duration) that mimic or accelerate the intended use.

-

Observation and Analysis: Periodically inspect the material coupons for any signs of degradation, such as swelling, discoloration, cracking, or changes in mass.

-

Mechanical Testing: Conduct mechanical tests (e.g., tensile strength, hardness) on the exposed coupons and compare the results to control samples to quantify any changes in material properties.

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[9] Contain the spill using an inert absorbent material and collect it in a suitable, labeled container for disposal.[9]

This compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional safety protocols. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. TRIISOPROPANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound (3424-21-3) for sale [vulcanchem.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. ewg.org [ewg.org]

- 8. uwlax.edu [uwlax.edu]

- 9. echemi.com [echemi.com]

- 10. This compound | C9H21N | CID 61924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdc.gov [cdc.gov]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

The Impact of Steric Hindrance on the Molecular Geometry of Triisopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triisopropylamine [N(CH(CH₃)₂)₃] stands as a classic example in organic chemistry where extreme steric congestion dictates an unusual molecular geometry. Comprising three bulky isopropyl groups attached to a central nitrogen atom, this tertiary amine deviates significantly from the standard pyramidal structure observed in simpler amines. This technical guide provides an in-depth analysis of the molecular geometry and steric hindrance effects in this compound, supported by quantitative data, experimental protocols, and logical diagrams to elucidate the core concepts.

Molecular Geometry: A Tale of Two Phases

The three-dimensional arrangement of this compound has been a subject of considerable investigation, revealing a fascinating dichotomy between its structure in the gas phase and the solid state. This difference underscores the powerful influence of intramolecular steric repulsion versus intermolecular packing forces.

The Standard Amine Structure: A Pyramidal Baseline

Typical tertiary amines, such as trimethylamine, adopt a trigonal pyramidal geometry. The nitrogen atom is sp³ hybridized, with the lone pair of electrons occupying one of the tetrahedral vertices. This results in C-N-C bond angles that are slightly smaller than the ideal tetrahedral angle of 109.5° due to lone pair-bond pair repulsion.

This compound: Flattened by Steric Strain

In contrast, the immense steric strain imposed by the three isopropyl groups forces the this compound molecule to adopt a significantly flattened geometry.

-

In the Gas Phase and Non-Polar Solvents , early theoretical and gas-phase electron diffraction studies indicated that the NC₃ core is nearly planar.[1] The average C-N-C bond angle was found to be approximately 119.2°, remarkably close to the 120° angle characteristic of a truly planar, sp²-hybridized center.[1] This planarization is a direct consequence of the bulky isopropyl groups repelling each other, forcing the bonds to spread out as much as possible.

-

In the Solid State , a 1998 X-ray diffraction analysis of crystalline this compound showed that the C₃N core is, in fact, pyramidal, but significantly flattened compared to simpler amines.[1] The nitrogen atom lies approximately 0.28 Å outside the plane defined by the three adjacent carbon atoms.[1] While this is a clear deviation from planarity, it is substantially less pyramidal than trimethylamine, where the nitrogen is about 0.45 Å out of the carbon plane.[1] This residual pyramidalization in the crystal may be attributed to the influence of crystal packing forces (the crystal field effect).[1]

Quantitative Geometric Data

The structural deviations caused by steric hindrance are best understood through quantitative comparison. The following table summarizes key geometric parameters for this compound and related amines.

| Compound | Method | C-N-C Bond Angle (avg.) | N Atom Deviation from C₃ Plane | Reference(s) |

| Ammonia (NH₃) | Microwave Spectroscopy | 106.7° (H-N-H) | ~0.38 Å | N/A |

| Trimethylamine (N(CH₃)₃) | Electron Diffraction | 111.8° | ~0.45 Å | [1] |

| This compound (N(i-Pr)₃) | Gas-Phase Electron Diffraction | 119.2° | Near Zero | [1] |

| This compound (N(i-Pr)₃) | X-ray Crystallography (Solid) | ~117.1° (Calculated from sum) | ~0.28 Å | [1] |

Nitrogen Inversion and Energy Barrier

Pyramidal inversion is a process where a pnictogen center, like nitrogen, rapidly inverts its stereochemistry through a planar transition state. This process is typically very fast for simple amines at room temperature.

The energy barrier to inversion is highly sensitive to molecular geometry. For a typical amine, energy is required to force the pyramidal ground state into a planar sp²-hybridized transition state. However, in this compound, the ground state is already significantly flattened and close in energy and structure to the planar transition state due to steric hindrance. Consequently, the barrier to inversion is exceptionally low. An ab initio computational study by Kölmel et al. investigated this phenomenon, calculating the inversion barrier.

| Compound | Inversion Barrier (kcal/mol) | Method | Reference(s) |

| Ammonia (NH₃) | ~5.8 | Experimental | [2] |

| Trimethylamine (N(CH₃)₃) | ~7.5 - 8.4 | Calculated / Experimental | [2][3] |

| This compound (N(i-Pr)₃) | Very Low | Calculated (SCF level) | [4] |

Visualizing Steric Effects and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental and Computational Protocols

The determination of molecular structures like this compound relies on sophisticated experimental techniques and computational methods. Below are generalized protocols for the key methodologies cited.

Single-Crystal X-ray Crystallography (SCXRD)

This is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals are paramount. For a small organic molecule like this compound (which is a liquid at room temperature), a suitable solid derivative or salt must be synthesized first. Crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The goal is to obtain a single crystal of 0.1-0.3 mm in size with minimal defects.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant and flash-cooling in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each pattern consists of spots (reflections) whose positions and intensities are recorded.

-

Data Processing: The collected images are processed to determine the unit cell dimensions and crystal system (indexing). The intensities of all reflections are measured and corrected for various experimental factors (integration and scaling).

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular forces.

Methodology:

-

Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber through a fine nozzle, creating a sparse molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The raw diffraction data is converted into a molecular scattering function. This experimental function depends on the internuclear distances within the molecule.

-

Structure Refinement: A theoretical molecular model is constructed with variable geometric parameters (bond lengths, bond angles, dihedral angles). The theoretical scattering function for this model is calculated and compared to the experimental data. The geometric parameters are then refined using a least-squares procedure to minimize the difference between the theoretical and experimental curves, yielding the final molecular structure.

Computational Geometry Optimization

This ab initio or Density Functional Theory (DFT) based method calculates the lowest energy arrangement of atoms, providing a theoretical equilibrium structure.

Methodology:

-

Building the Initial Structure: An approximate 3D structure of the molecule is built using molecular modeling software.

-

Selecting the Level of Theory: A computational method (e.g., Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice represents a trade-off between computational cost and accuracy.

-

Energy Minimization: The geometry optimization is initiated. The software iteratively calculates the energy of the current geometry and the forces on each atom (the gradient of the energy). It then adjusts the atomic positions to move "downhill" on the potential energy surface towards a lower energy configuration.

-

Convergence: The process is repeated until convergence criteria are met, meaning the forces on the atoms are near zero and the energy change between steps is negligible. This final structure represents a local minimum on the potential energy surface.

-

Frequency Calculation (Verification): A frequency calculation is typically performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable equilibrium geometry) and not a saddle point (a transition state).

Conclusion

The case of this compound provides a compelling illustration of how extreme steric hindrance can fundamentally alter molecular geometry, forcing a typically pyramidal nitrogen center into a nearly planar configuration in the gas phase. The subtle differences observed in the solid state highlight the interplay between intramolecular repulsion and intermolecular packing forces. For professionals in drug development and materials science, understanding these principles is crucial, as molecular shape and the accessibility of reactive sites like lone pairs directly influence a molecule's physical properties, reactivity, and biological interactions.

References

A Technical Guide to Triisopropylamine: Suppliers, Purity, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of triisopropylamine (CAS No. 3424-21-3), a sterically hindered amine crucial in various chemical syntheses. This document details available commercial grades, major suppliers, and key considerations for its use in research and pharmaceutical development.

Introduction to this compound

This compound is a colorless to pale yellow liquid with a characteristic amine odor. Its molecular structure, featuring three bulky isopropyl groups attached to a central nitrogen atom, renders it a non-nucleophilic base. This steric hindrance is the primary driver of its utility in organic synthesis, where it can effectively deprotonate acidic protons without interfering with electrophilic centers.[1][2]

Key Properties:

| Property | Value |

| CAS Number | 3424-21-3 |

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| Boiling Point | 131.8 °C |

| Density | 0.752 g/cm³ |

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades suitable for different applications, from research and development to larger-scale manufacturing. While detailed specifications can vary by supplier and batch, the following tables summarize the commonly available grades. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for critical applications.

Table 1: Major Suppliers of this compound

| Supplier | Website | Notes |

| BLD Pharm | --INVALID-LINK-- | Offers various quantities for research and development. |

| CymitQuimica | --INVALID-LINK-- | Provides different purity grades. |

| Multichem | --INVALID-LINK-- | Leading importer and distributor.[1] |

| Silver Fern Chemical | --INVALID-LINK-- | Supplier of bulk and packaged this compound.[3] |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various grades, including for early discovery research.[4] |

| Thermo Scientific | --INVALID-LINK-- | Provides this compound for research purposes. |

Table 2: Available Purity Grades and Typical Specifications

| Purity Grade | Assay (%) | Key Specifications (Typical) | Common Applications |

| ≥ 99% | ≥ 99.0 | Appearance: Clear, colorless to pale yellow liquid.[1] | Pharmaceutical synthesis, polymer initiation.[1] |

| 97% | 97.0 | Refractive Index (n20/D): 1.392–1.393.[3] | Organic synthesis, catalyst.[3] |

| Research Grade | Varies | Often supplied with minimal analytical data; user verification is recommended.[4] | Early-stage research and development. |

Note: The specifications provided are typical and may vary. Always refer to the supplier's CoA for precise data.

Experimental Protocols

Purity Determination by Gas Chromatography (GC-FID)

The purity of this compound can be effectively determined using gas chromatography with a flame ionization detector (GC-FID). The following is an adapted protocol based on established methods for analyzing structurally similar amines.[5][6]

Instrumentation:

-

Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent column designed for amine analysis.

-

Inlet Liner: Restek Siltek® liner or equivalent deactivated liner.[5][6]

-

Software: Data acquisition and processing software (e.g., Thermo Scientific Atlas CDS).

Chromatographic Conditions:

| Parameter | Condition |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Split Ratio | 20:1 |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 40 mL/min |

| Air Flow | 450 mL/min |

| Makeup Gas (He) | 30 mL/min |

Sample Preparation:

-

Prepare a stock solution of this compound (approximately 1000 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For analysis, dilute the this compound sample to fall within the calibration range.

Procedure:

-

Inject 1 µL of each standard and sample solution into the GC.

-

Integrate the peak corresponding to this compound and any impurity peaks.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis stems from its nature as a sterically hindered, non-nucleophilic base. It is particularly useful in reactions where a strong base is required to deprotonate a carbon acid, but where nucleophilic attack by the base on an electrophilic center would be an undesirable side reaction.

Formation of Silyl Enol Ethers

A key application of hindered bases is in the regioselective formation of silyl enol ethers from ketones. The base deprotonates the α-carbon of the ketone to form an enolate, which is then trapped by a silylating agent (e.g., trimethylsilyl chloride). The use of a hindered base like this compound can favor the formation of the kinetic enolate over the more thermodynamically stable one.[7]

Caption: General workflow for the synthesis of a silyl enol ether using a hindered base.

The logical flow of this reaction is depicted in the following diagram:

Caption: Logical steps in the formation of a silyl enol ether.

Conclusion

This compound is a valuable reagent for researchers and drug development professionals, primarily serving as a non-nucleophilic base in a variety of organic transformations. Understanding the available purity grades and selecting a reliable supplier are critical first steps for its successful application. The experimental protocols and reaction examples provided in this guide offer a solid foundation for incorporating this compound into synthetic workflows. For the most demanding applications, direct communication with suppliers to obtain detailed, lot-specific analytical data is strongly recommended.

References

- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Supplier | 3424-21-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Triisopropylamine as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Triisopropylamine (TIPA) is a sterically hindered tertiary amine that serves as a non-nucleophilic base in a variety of organic reactions. Its bulky isopropyl groups are fundamental to its chemical behavior, allowing it to function as a strong base while minimizing unwanted nucleophilic side reactions. This technical guide provides a comprehensive overview of the mechanism, properties, and applications of this compound, tailored for professionals in research and drug development.

Core Mechanism: Steric Hindrance and Basicity

The primary reason this compound functions as a non-nucleophilic base lies in its molecular structure. The central nitrogen atom is bonded to three bulky isopropyl groups, creating significant steric congestion. This steric hindrance effectively shields the nitrogen's lone pair of electrons, making it difficult for the amine to act as a nucleophile and attack electrophilic centers.[1][2][3][4] However, the lone pair remains accessible enough to abstract protons, allowing it to function as a potent Brønsted-Lowry base.[4]

The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the predicted pKa is approximately 11.06.[5][6][7][8] This value indicates that it is a moderately strong base, capable of deprotonating a wide range of acidic protons in organic synthesis.

The structural arrangement of the isopropyl groups has been a subject of scientific investigation. While early studies suggested a nearly planar geometry around the nitrogen atom in the gas phase due to steric repulsion, later X-ray diffraction analysis of the solid state revealed a pyramidal C₃N core.[1][2] This pyramidal geometry is, however, flatter than that of less hindered amines like trimethylamine, with the nitrogen atom being closer to the plane of the three carbon atoms.[1][2] This structural feature is a direct consequence of the steric strain imposed by the isopropyl groups.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁N | [6][9] |